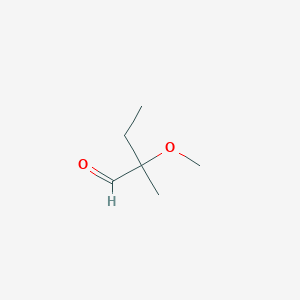
Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate (ACFN) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzoate family and has a molecular formula of C10H8ClFNO4. In
科学的研究の応用
Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate has been found to have potential applications in various scientific fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Research has shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. In material science, this compound has been used as a precursor for the synthesis of novel materials with unique properties. In biochemistry, this compound has been studied for its ability to inhibit enzymes and as a potential tool for studying enzyme mechanisms.
作用機序
The mechanism of action of Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate is not fully understood, but research has suggested that it works by inducing oxidative stress in cells. This oxidative stress can lead to DNA damage and ultimately, programmed cell death. Additionally, this compound has been found to inhibit certain enzymes, which can lead to the disruption of various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit certain enzymes, and induce oxidative stress. In vivo studies have shown that this compound can reduce tumor size and increase survival rates in mice with cancer. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate has several advantages for lab experiments, including its relative ease of synthesis, low cost, and potential applications in various fields. However, this compound also has limitations, including its toxicity and potential for side effects. Researchers must take precautions when handling this compound and ensure that proper safety protocols are in place.
将来の方向性
There are several future directions for research on Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate. One direction is to further explore its potential as an anticancer agent and develop more effective cancer therapies. Another direction is to study its properties as a precursor for novel materials with unique properties. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Overall, this compound has the potential to be a valuable tool for scientific research and could have significant applications in various fields.
合成法
The synthesis of Ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate involves the reaction of 2-amino-5-chloro-4-fluoro-3-nitrobenzoic acid with ethyl chloroformate in the presence of a base. This reaction results in the formation of this compound as a yellow solid with a purity of over 95%. The synthesis of this compound is a relatively simple and cost-effective process, making it an attractive compound for research purposes.
特性
IUPAC Name |
ethyl 2-amino-5-chloro-4-fluoro-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN2O4/c1-2-17-9(14)4-3-5(10)6(11)8(7(4)12)13(15)16/h3H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYUGFUPZVIRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1N)[N+](=O)[O-])F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2985282.png)
![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(cyclohexylamino)-3(2H)-pyridazinone](/img/structure/B2985283.png)

![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2985287.png)
![6-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-1H-indole-4-carboxylic acid](/img/structure/B2985288.png)

![2-(4-formyl-2-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2985290.png)



![2-[4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2985297.png)


